4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide
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Overview
Description
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound that features a cyclopentyl ring, a phenol group, and a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylaminoethyl Group:
Phenol Group Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the dimethylaminoethyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]phenol
- 4-[1-[2-(Dimethylamino)ethyl]cyclobutyl]phenol
Uniqueness
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring, in particular, may influence its binding affinity and reactivity.
Properties
CAS No. |
61321-53-7 |
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Molecular Formula |
C15H24BrNO |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
4-[1-[2-(dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-16(2)12-11-15(9-3-4-10-15)13-5-7-14(17)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H |
InChI Key |
ZBFMHKFFPAJEAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(CCCC1)C2=CC=C(C=C2)O.Br |
Origin of Product |
United States |
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